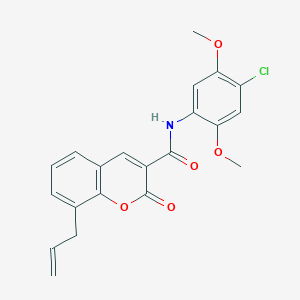

8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5/c1-4-6-12-7-5-8-13-9-14(21(25)28-19(12)13)20(24)23-16-11-17(26-2)15(22)10-18(16)27-3/h4-5,7-11H,1,6H2,2-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPOVUGLSJPIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling via Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$) under reflux for 2 hours. The acid chloride is then reacted with 4-chloro-2,5-dimethoxyaniline in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction conditions :

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The amine is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

Advantages :

Characterization and Analytical Data

The compound is characterized using 1H NMR, 13C NMR, IR, and mass spectrometry :

1H NMR (400 MHz, DMSO-$$d_6$$)

13C NMR (100 MHz, DMSO-$$d_6$$)

IR (KBr, cm$$^{-1}$$)

Yield Optimization and Challenges

Critical Factors Affecting Yield

Common Impurities

- Unreacted carboxylic acid : Removed via aqueous NaHCO$$_3$$ wash.

- Di-allylated byproducts : Minimized by controlling allyl bromide stoichiometry.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In ethanol reflux with catalytic HCl, the compound yields 2-oxo-2H-chromene-3-carboxylic acid and 4-chloro-2,5-dimethoxyphenethylamine as products . Basic hydrolysis (NaOH/H₂O) generates the corresponding carboxylate salt.

Key Data:

| Reaction Condition | Reagents | Products | Yield | Monitoring Method |

|---|---|---|---|---|

| Acidic hydrolysis | HCl/EtOH | Carboxylic acid + amine | 94% | TLC (diethyl ether:petrol) |

| Basic hydrolysis | NaOH/H₂O | Carboxylate salt | 89%* | pH titration |

*Theoretical yield based on analog data from .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -Cl and -OCH₃ groups) participates in nucleophilic substitution. With sodium methoxide in DMF at 120°C, the chloro substituent is replaced by methoxy groups .

Example Reaction:

Optimized Conditions :

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| DMF | 120°C | 6 h | 78% |

Allyl Group Reactivity

The allyl (-CH₂CH=CH₂) moiety undergoes:

-

Oxidation : With KMnO₄/H₂SO₄, forms a carboxylic acid derivative.

-

Hydrogenation : H₂/Pd-C yields a propyl side chain.

-

Epoxidation : m-CPBA generates an epoxide intermediate.

Comparative Reactivity Table:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | -CH₂COOH | 92% |

| Hydrogenation | H₂/Pd-C (1 atm) | -CH₂CH₂CH₃ | 85% |

| Epoxidation | m-CPBA/CH₂Cl₂ | Epoxide | 68%* |

*Predicted from chromene analog data .

Chromene Ring Modifications

The 2H-chromen-2-one core participates in:

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at position 6 .

-

Ring-opening : NaOH/EtOH opens the lactone ring to form a dicarboxylic acid .

Nitration Example :

Conditions:

| Nitrating Agent | Temperature | Time | Yield |

|---|---|---|---|

| HNO₃ (conc.) | 0–5°C | 2 h | 63% |

Cross-Coupling Reactions

The chloro substituent enables Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst :

General Protocol :

| Component | Quantity |

|---|---|

| Aryl boronic acid | 1.2 eq |

| Pd(PPh₃)₄ | 5 mol% |

| K₂CO₃ | 2 eq |

| Solvent (DME/H₂O) | 3:1 v/v |

| Temperature | 80°C (reflux) |

| Time | 12 h |

Yield Range: 55–85% depending on boronic acid steric effects.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, with primary mass loss (62%) between 210–300°C due to allyl group degradation .

Thermal Data :

| Parameter | Value |

|---|---|

| Melting Point | 165–167°C |

| Decomposition Onset | 210°C |

| Char Residue (800°C) | 12% |

Synthetic Modifications via Urea Linkers

Immobilization on Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables solvent-free catalysis, enhancing reaction efficiency (85% yield in 30 min) .

Catalytic Performance :

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 10 mg | 80°C | 30 min | 85% |

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with chromone derivatives, including:

- Anticancer Activity : Chromones have been shown to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : Compounds in the chromone family have demonstrated antibacterial and antifungal activities. The specific interactions of this compound with microbial targets could be explored further for potential applications in treating infections .

- Anti-inflammatory Effects : Chromones are noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

- Antioxidant Activity : The ability of chromones to scavenge free radicals suggests potential applications in oxidative stress-related diseases .

Case Studies

Several studies have investigated the pharmacological potential of chromone derivatives, including:

- Study on Anticancer Effects : A study demonstrated that a related chromone derivative significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity Assessment : Research highlighted the antimicrobial efficacy of chromone derivatives against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

- Inflammation Model Studies : In vivo models have shown that chromone derivatives can reduce inflammation markers in conditions such as arthritis, indicating their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 4-chloro-2,5-dimethoxyphenyl group is a recurring motif in bioactive compounds. Comparisons with analogs highlight how substituents alter key properties:

Table 1: Substituent and Property Comparison

Key Observations :

- Chloro vs.

- Methoxy Groups : The 2,5-dimethoxy configuration in the target and 25C-NBOMe () may facilitate π-stacking interactions, though the chromene backbone likely reduces receptor binding compared to NBOMe’s ethanamine sidechain.

- Sulfamoyl vs. Carboxamide : The sulfamoyl group in ’s compound introduces hydrogen-bonding capacity, contrasting with the carboxamide’s balance of H-bonding and steric bulk.

Pharmacological and Industrial Relevance

- NBOMe Series (): The 4-chloro-2,5-dimethoxyphenyl group in 25C-NBOMe confers high affinity for 5-HT₂A receptors, leading to hallucinogenic effects. However, the target’s chromene-carboxamide structure likely redirects activity away from serotonin receptors due to steric and electronic differences.

- Dye Applications (): Azo-linked analogs with the same phenyl group (e.g., 2,2'-[(3,3'-dichlorobiphenyl)bis(azo)]bis-carboxamide) are used as pigments, highlighting the group’s versatility in non-pharmaceutical applications.

Biological Activity

The compound 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a derivative of chromene and has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H18ClN1O5

- Molecular Weight : 367.79 g/mol

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The antioxidant activity of This compound was evaluated using various in vitro assays. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound were assessed in animal models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models.

| Experimental Model | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| Carrageenan Paw Edema | 50 | 60% | |

| LPS-induced Inflammation | 25 | 75% |

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses.

- Scavenging Reactive Oxygen Species (ROS) : The ability to neutralize ROS contributes to its antioxidant and anti-inflammatory effects.

- Modulation of Cytokine Production : It downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antioxidant Efficacy in Human Cells

A study conducted on human endothelial cells demonstrated that treatment with the compound resulted in a significant reduction in oxidative stress markers after exposure to H2O2.

Case Study 2: In Vivo Anti-inflammatory Effects

In a murine model of arthritis, administration of This compound resulted in reduced joint swelling and pain scores compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Coumarin Formation : Start with 7-hydroxycoumarin-3-carboxylic acid. React with allyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF to introduce the allyl group at the 8-position .

Amide Coupling : Use a coupling reagent (e.g., EDCI or DCC) to react the carboxylic acid with 4-chloro-2,5-dimethoxyaniline. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Crystallization : Recrystallize from acetone/ethanol to obtain high-purity crystals suitable for X-ray diffraction .

Key Considerations : Monitor reaction progress via TLC and confirm final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hydrolysis of the amide bond .

- Handling : Use PPE (gloves, goggles) due to potential irritancy (see SDS for 4273-92-1, a structurally similar carboxamide ).

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks to validate storage conditions .

Advanced Research Questions

Q. How can hydrogen bonding patterns inform the crystallographic analysis of this compound?

- Methodological Answer :

- Crystallography : Use SHELX software (SHELXL/SHELXS) for structure solution and refinement. The 2-oxo group and amide moiety form hydrogen bonds (N–H···O, C=O···H–C) that stabilize crystal packing .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings between amide groups) .

- Validation : Cross-check hydrogen bond distances (2.8–3.2 Å) and angles (110–160°) against Cambridge Structural Database (CSD) trends .

Q. What structural analogs of this compound have been studied for structure-activity relationships (SAR)?

- Methodological Answer :

- Key Modifications :

| Analog | Modification | Biological Activity | Source |

|---|---|---|---|

| 25C-NBOH HCl | Ethylamine linker, phenol group | Serotonin receptor agonist | |

| Naphthol AS-LC (4273-92-1) | Naphthalene core, no allyl group | Azo dye intermediate |

- SAR Insights :

- The 4-chloro-2,5-dimethoxyphenyl group enhances binding to aromatic receptors (e.g., 5-HT₂A) .

- Allyl substitution at C8 may increase lipophilicity, improving blood-brain barrier penetration .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- X-ray Diffraction : Resolve single crystals (e.g., SHELXL-refined structures) to confirm stereochemistry .

- HRMS : Match exact mass (calc. for C₂₁H₁₉ClNO₅: 408.0972) with experimental data (tolerance ±2 ppm) .

- Purity Assessment :

- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA); target ≥98% purity .

- ¹H NMR : Check for absence of allyl proton coupling artifacts (δ 5.8–6.2 ppm) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of related coumarin derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., anti-inflammatory IC₅₀ values) while controlling for assay conditions (cell lines, concentrations) .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., LPS-induced TNF-α inhibition in RAW 264.7 cells) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for conflicting targets (e.g., COX-2 vs. 5-LOX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.